

2-Nitroanisole molecular formula and weight

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An In-depth Technical Guide to 2-Nitroanisole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitroanisole, also known as 1-methoxy-2-nitrobenzene, is an aromatic organic compound with significant applications in various synthetic processes.[1] As a derivative of nitrobenzene, its chemical properties are of considerable interest in the fields of medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and dye intermediates.[2] This guide provides a comprehensive overview of its core chemical and physical properties, a representative synthetic protocol, and a workflow for its analysis.

Core Properties and Data

2-Nitroanisole is a liquid at room temperature and is slightly soluble in water.[3] Its chemical structure consists of a benzene ring substituted with a methoxy group and a nitro group at adjacent positions.

Quantitative Data Summary

The key physicochemical properties of **2-Nitroanisole** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C7H7NO3[1][2][3][4]
Molecular Weight	153.14 g/mol [1][2][4]
CAS Number	91-23-6[1]
Appearance	Liquid (at 20°C)
Density	1.254 g/mL[2]
Boiling Point	277 °C[3]
Melting Point	10.5 °C[3]
Refractive Index	~1.561 - 1.562 (at 20°C)[2][4]
Solubility in Water	1.69 g/L (at 30°C)[3]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a derivative product, 2-methoxyaniline (o-anisidine), via the reduction of **2-nitroanisole**. This transformation is a common step in pharmaceutical synthesis.

Synthesis of 2-Methoxyaniline via Catalytic Hydrogenation

Objective: To reduce the nitro group of **2-nitroanisole** to an amine group using a palladium catalyst.

Materials:

- **2-Nitroanisole** (15.3 g, 0.1 mol)
- Methanol (200 mL)
- 10% Palladium on Carbon (Pd/C) (0.5 g)
- Hydrogen gas (H₂)



- Parr hydrogenation apparatus or similar
- Filtration apparatus (e.g., Buchner funnel with Celite)
- Rotary evaporator

Methodology:

- Reaction Setup: In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve 15.3 g (0.1 mol) of **2-nitroanisole** in 200 mL of methanol.
- Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus.
 Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to 50 psi.
- Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-4 hours.
- Catalyst Removal: Once the reaction is complete (cessation of hydrogen uptake), carefully
 vent the excess hydrogen gas and purge the vessel with an inert gas. Filter the reaction
 mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small
 amount of methanol.
- Product Isolation: Combine the filtrate and washings. Remove the methanol solvent using a rotary evaporator.
- Purification: The resulting crude 2-methoxyaniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Diagrams and Workflows

Visual representations of experimental and logical workflows are essential for clarity in research and development.

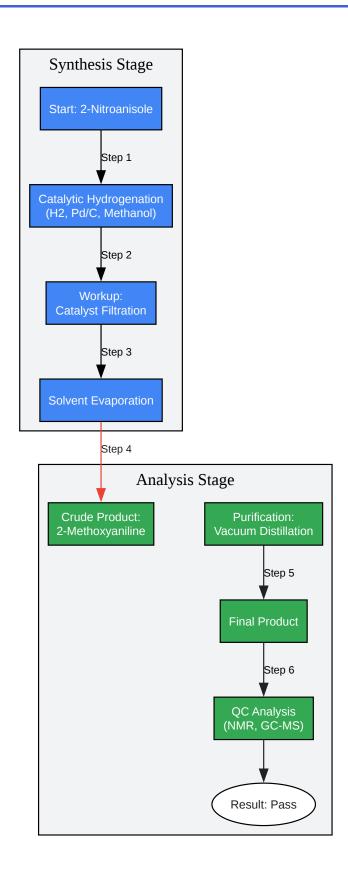




Synthetic Pathway and Analysis Workflow

The following diagram illustrates the logical workflow from the starting material, **2-nitroanisole**, through the synthetic protocol to the final analysis of the purified product.





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- To cite this document: BenchChem. [2-Nitroanisole molecular formula and weight].
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